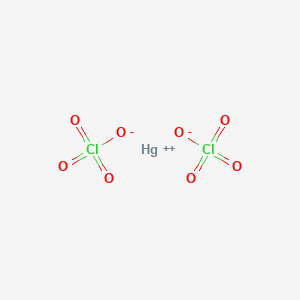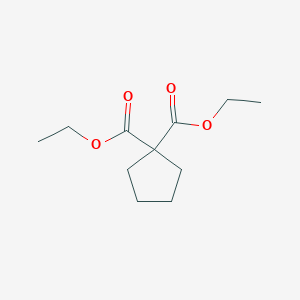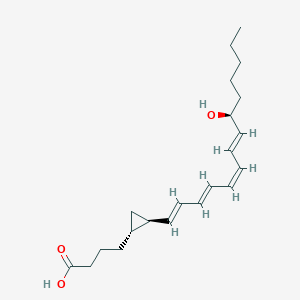
Mercuric perchlorate
描述
Mercuric perchlorate, also known as mercury(II) perchlorate, is a chemical compound with the formula Hg(ClO4)2. It is a highly oxidizing agent and is typically found in its hydrated form. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Mercuric perchlorate can be synthesized by reacting mercury(II) oxide (HgO) with perchloric acid (HClO4). The reaction typically involves dissolving mercury(II) oxide in perchloric acid, followed by crystallization to obtain the hydrated form of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction is carefully controlled to ensure the purity and yield of the product. The process involves the use of high-purity reagents and controlled crystallization techniques to obtain the desired product.
化学反应分析
Types of Reactions: Mercuric perchlorate undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to mercury(II) chloride or elemental mercury under specific conditions.
Substitution: this compound can participate in substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds such as alcohols and aldehydes. The reactions are typically carried out under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine can be used to reduce this compound.
Substitution Reactions: These reactions often involve the use of other anions such as chloride or nitrate under aqueous conditions.
Major Products:
Oxidation: The major products include oxidized organic compounds and mercury(II) ions.
Reduction: The major products are mercury(II) chloride or elemental mercury.
Substitution: The major products are the substituted mercuric compounds and perchlorate salts.
科学研究应用
Mercuric perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and as a reagent in analytical chemistry.
Biology: this compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to thiol groups in proteins.
Medicine: It has been used in the past for its antiseptic properties, although its use is limited due to its toxicity.
Industry: this compound is used in the production of other mercury compounds and in the purification of gases.
作用机制
The mechanism of action of mercuric perchlorate involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons and undergoing reduction. In biological systems, this compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include enzymes with active thiol groups and other proteins involved in cellular metabolism.
相似化合物的比较
Mercuric chloride (HgCl2): Similar to mercuric perchlorate, mercuric chloride is a mercury(II) compound with strong oxidizing properties. it is less oxidizing compared to this compound.
Mercuric nitrate (Hg(NO3)2): Another mercury(II) compound with oxidizing properties, used in similar applications but with different reactivity and solubility characteristics.
Mercuric sulfate (HgSO4): Used in analytical chemistry and industrial applications, it has different solubility and reactivity compared to this compound.
Uniqueness: this compound is unique due to its strong oxidizing properties and its ability to form stable hydrates. Its reactivity and applications in various fields make it a valuable compound in scientific research and industrial processes.
属性
IUPAC Name |
mercury(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Hg/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYOBAICCHNMNJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg(ClO4)2, Cl2HgO8 | |
| Record name | Mercury(II) perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Mercury(II)_perchlorate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890634 | |
| Record name | Perchloric acid, mercury(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [MSDSonline] | |
| Record name | Mercuric perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7616-83-3 | |
| Record name | Mercuric perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, mercury(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, mercury(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine](/img/structure/B12640.png)








